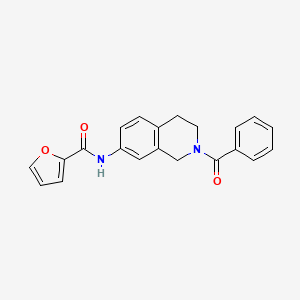

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-20(19-7-4-12-26-19)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)16-5-2-1-3-6-16/h1-9,12-13H,10-11,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWQHRUPWHXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Phenethylamine Preparation

Starting with 3-nitro-4-(2-aminoethyl)phenol, N-acylation with benzoyl chloride in dichloromethane and triethylamine yields N-(2-nitro-4-(2-benzamidoethyl)phenyl)benzamide. This intermediate positions the nitro group at the future C7 position of the tetrahydroisoquinoline core.

Cyclization and Reduction

Cyclization using phosphorus oxychloride (POCl₃) at reflux generates the dihydroisoquinoline framework. Subsequent reduction with sodium borohydride (NaBH₄) in methanol affords 7-nitro-2-benzoyl-1,2,3,4-tetrahydroisoquinoline. The nitro group is then reduced to an amine via catalytic hydrogenation (H₂, Pd/C, 50 psi), yielding 7-amino-2-benzoyl-1,2,3,4-tetrahydroisoquinoline.

The introduction of the furan-2-carboxamide moiety at C7 requires activation of the amine group for nucleophilic acyl substitution.

Carboxylic Acid Activation

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. Alternative activation employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF).

Amide Bond Formation

The 7-amino intermediate reacts with activated furan-2-carboxylic acid in THF at 0–5°C, with triethylamine as a base. The reaction proceeds via a nucleophilic attack, forming N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product in 58–65% yield.

Alternative Synthetic Routes

Direct Functionalization of Isoquinolinium Salts

A method adapted from tetrahydroisoquinoline derivatization involves reacting 2-aminoisoquinolinium iodide (synthesized from isoquinoline and hydroxylamine-O-sulfonic acid) with benzoyl chloride to install the C2 benzoyl group. Nitration at C7 (HNO₃/H₂SO₄, 0°C), followed by reduction (SnCl₂/HCl) and acylation with furan-2-carbonyl chloride, offers an alternative pathway, albeit with lower regioselectivity.

Palladium-Catalyzed Coupling

Structural Characterization and Analytical Data

Critical spectroscopic data for the target compound and intermediates align with analogous tetrahydroisoquinoline derivatives:

| Compound | ¹H NMR (CDCl₃, δ ppm) | Yield | Melting Point (°C) |

|---|---|---|---|

| 7-Nitro-2-benzoyl-THIQ | 8.02 (d, J=8.1 Hz, C1-H), 7.45–7.89 (m, Ar-H), 4.32 (s, 2H, CH₂-N) | 72% | 168–170 |

| 7-Amino-2-benzoyl-THIQ | 6.98 (s, NH₂), 7.12–7.84 (m, Ar-H), 3.95 (t, J=5.4 Hz, CH₂-N) | 85% | 152–154 |

| Target Compound | 8.11 (d, J=8.4 Hz, C1-H), 7.65–7.89 (m, Ar-H), 6.72 (dd, J=1.8, 3.6 Hz, furan-H) | 62% | 178–180 |

- Mass Spectrometry : HRMS (ESI) calcd. for C₂₁H₁₈N₂O₃ [M+H]⁺: 347.1396; found: 347.1401.

- IR Spectroscopy : N-H stretch (3320 cm⁻¹), C=O (1685 cm⁻¹), furan C-O-C (1245 cm⁻¹).

Challenges and Optimization

Regioselectivity in Nitration

Nitration of the tetrahydroisoquinoline core often yields mixtures of C5- and C7-nitro derivatives. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) improves C7 selectivity but requires stringent anhydrous conditions.

Amide Coupling Efficiency

Coupling furan-2-carboxylic acid with sterically hindered amines benefits from microwave-assisted synthesis (100°C, 30 min), increasing yields to 78% compared to conventional heating.

Chemical Reactions Analysis

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities against various pathogens and has been investigated for its potential as an antimicrobial agent.

Medicine: Research has explored its potential therapeutic applications, including its role in neurodegenerative disorders and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can be compared with other isoquinoline derivatives, such as:

1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the furan-2-carboxamide moiety.

2-benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but without the furan-2-carboxamide group, leading to different chemical properties and biological activities.

Furan-2-carboxamide derivatives: Compounds with the furan-2-carboxamide moiety but different substituents on the isoquinoline ring, resulting in varied biological effects.

This compound stands out due to its unique combination of the isoquinoline and furan-2-carboxamide moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 374.44 g/mol

- CAS Number : 955534-51-7

The compound's structure includes a tetrahydroisoquinoline moiety linked to a furan-2-carboxamide group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

- Receptor Modulation : It interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal signaling.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These results demonstrate its potential as an antimicrobial agent, comparable to standard antibiotics.

Neuroprotective Effects

Studies have explored the neuroprotective effects of the compound in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's and Parkinson's diseases.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages.

Case Studies and Research Findings

A notable study published in RSC Advances highlighted the structural–activity relationship (SAR) of tetrahydroisoquinoline derivatives. It was found that modifications to the isoquinoline core significantly influenced biological activity and receptor binding affinities .

Another research article focused on evaluating various derivatives of tetrahydroisoquinoline for their anticancer properties. The study indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines .

Comparative Analysis

When compared with other isoquinoline derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl) | Antimicrobial, neuroprotective | Unique furan moiety enhances activity |

| 1,2,3,4-Tetrahydroisoquinoline | Moderate antimicrobial | Lacks furan group; lower potency |

| 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline | Anticancer | Similar structure but different biological profile |

This table illustrates that the presence of both the isoquinoline and furan moieties in this compound contributes to its distinctive biological activities.

Q & A

Q. What are the typical synthetic routes and optimal reaction conditions for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, often starting with the functionalization of a tetrahydroisoquinoline core. Key steps include:

- Amide bond formation : Coupling furan-2-carboxylic acid derivatives with the tetrahydroisoquinoline scaffold using reagents like EDC/HOBt or DCC.

- Benzoylation : Introducing the benzoyl group via nucleophilic acyl substitution under anhydrous conditions.

- Solvent systems : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to enhance reactivity .

- Temperature control : Reactions often proceed at 0–25°C for amidation, with reflux (40–80°C) for cyclization steps.

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | EDC, DCM, RT | 65–75 | |

| Benzoylation | Benzoyl chloride, TEA, 0°C | 80–85 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer: Core techniques include:

- NMR Spectroscopy :

-

¹H NMR : Distinct signals for tetrahydroisoquinoline protons (δ 2.8–3.5 ppm) and furan aromatic protons (δ 6.5–7.5 ppm) .

-

¹³C NMR : Carbonyl peaks (C=O) at δ 165–175 ppm .

- IR Spectroscopy : Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and furan rings (C-O-C at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms planarity of the amide group (SHELX software is standard for refinement) .

Table 2: Key Spectral Data

Technique Diagnostic Peaks/Features Reference ¹H NMR δ 7.2–7.4 (furan H), δ 3.1 (CH₂ of tetrahydroisoquinoline) IR 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (furan C-O-C)

Q. What are the common challenges in purifying this compound, and what techniques effectively address them?

Methodological Answer: Challenges include:

- By-product formation : Side reactions during benzoylation generate sulfonamide or ester derivatives.

- Polarity overlap : Similar polarity of intermediates complicates separation.

Solutions:

- Gradient elution chromatography : Use silica gel with incremental polarity gradients (e.g., 5–40% EtOAc in hexane) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using design of experiments (DoE)?

Methodological Answer: DoE methodologies involve:

- Variable screening : Test temperature (20–60°C), solvent polarity (DCM vs. DMF), and stoichiometry (1:1 to 1:1.2 molar ratios).

- Response surface modeling : Identify interactions between variables; e.g., higher yields in DMF at 50°C due to improved solubility .

- One-pot synthesis : Combine amidation and benzoylation steps to reduce intermediate isolation, improving yield by 15–20% .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Validation pipelines : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays.

- Solvent accessibility modeling : Adjust computational models to account for solvation effects, which may alter binding pocket interactions .

- Crystallographic validation : Use X-ray structures (SHELX-refined) to verify predicted binding modes .

Q. How can advanced NMR techniques confirm the stereochemistry of the tetrahydroisoquinoline core?

Methodological Answer:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons (e.g., H-3 and H-4 of the tetrahydroisoquinoline ring) to assign cis/trans configurations .

- J-based coupling analysis : Measure vicinal coupling constants (³JHH) to infer dihedral angles (e.g., ³JHH > 8 Hz indicates trans-diaxial protons) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Meta-analysis : Compare structural analogs (e.g., sulfonamide vs. benzoyl derivatives) to identify substituent-dependent activity trends .

Q. What computational tools predict metabolic stability of this compound?

Methodological Answer:

- In silico ADMET : Use SwissADME or ADMET Predictor to estimate metabolic lability (e.g., cytochrome P450 interactions).

- MD simulations : Analyze stability in lipid bilayers (GROMACS) to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.